molecular formula C25H23N3O5S2 B282898 N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide

Cat. No. B282898
M. Wt: 509.6 g/mol
InChI Key: LVTBDBLCQYKMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide, also known as DMBOB, is a compound that has been studied for its potential use in scientific research. DMBOB is a benzothiazole derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide exerts its anticancer effects by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in regulating cellular redox homeostasis. By inhibiting TrxR, N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide disrupts the redox balance in cancer cells, leading to cellular damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is that it is a relatively stable compound that can be easily synthesized in the laboratory. However, one limitation of N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide. One area of interest is in the development of new cancer therapies based on N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide. Another area of research is in the development of new treatments for neurodegenerative diseases based on N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide's ability to inhibit acetylcholinesterase. Additionally, further studies are needed to better understand the mechanism of action of N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide involves the reaction of 2,5-dimethoxyaniline with 2-chloroethyl isothiocyanate to form 2-{[2-(2,5-dimethoxyphenyl)amino]ethyl}isothiocyanate. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide.

Scientific Research Applications

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H23N3O5S2/c1-31-17-7-4-15(5-8-17)24(30)26-16-6-10-19-22(12-16)35-25(28-19)34-14-23(29)27-20-13-18(32-2)9-11-21(20)33-3/h4-13H,14H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

LVTBDBLCQYKMGC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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